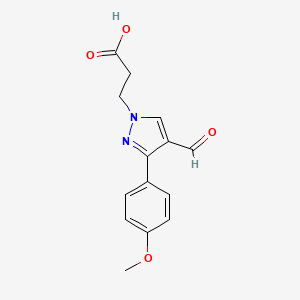

3-(4-Formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl)propanoic acid

Beschreibung

Eigenschaften

IUPAC Name |

3-[4-formyl-3-(4-methoxyphenyl)pyrazol-1-yl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4/c1-20-12-4-2-10(3-5-12)14-11(9-17)8-16(15-14)7-6-13(18)19/h2-5,8-9H,6-7H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GALWJLPRTIKQGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C=C2C=O)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 3-(4-Formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl)propanoic acid involves several steps. One common method includes the reaction of 4-methoxybenzaldehyde with hydrazine hydrate to form 4-methoxyphenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form 4-methoxyphenylpyrazole. The final step involves the reaction of 4-methoxyphenylpyrazole with succinic anhydride to yield this compound .

Analyse Chemischer Reaktionen

Reactions Involving the Formyl Group

The aldehyde moiety undergoes characteristic nucleophilic additions and redox reactions:

-

Schiff base synthesis : Reacting with arylhydrazines in ethanol under reflux forms hydrazone intermediates, which cyclize to yield pyrazole-fused heterocycles .

-

Catalytic hydrogenation (H₂/Pd-C) selectively reduces the formyl group to a hydroxymethyl group without affecting the methoxyphenyl substituent.

Propanoic Acid Functionalization

The carboxylic acid group participates in typical acid-mediated reactions:

-

Esterification : Propanoic acid reacts with alcohols via acid chloride intermediates, facilitated by SOCl₂ .

-

Amidation : Coupling with primary amines using carbodiimide reagents produces bioactive amide derivatives .

Pyrazole Ring Modifications

Electrophilic substitution and cross-coupling reactions occur at the pyrazole ring:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Bromination | Br₂, FeCl₃, DCM, 0°C | 5-Bromo-pyrazole derivative | 55–70% | |

| Suzuki coupling | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃, 80°C | 3,5-Diarylpyrazole | 60–75% |

-

Bromination : Regioselective bromination at the pyrazole C-5 position is achieved using FeCl₃ as a Lewis acid .

-

Trifluoromethylation : Copper-mediated reactions with CF₃SiMe₃ introduce trifluoromethyl groups at C-4 .

Methoxyphenyl Group Reactivity

The para-methoxy phenyl substituent undergoes demethylation and electrophilic substitutions:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Demethylation | BBr₃, DCM, −78°C | 4-Hydroxyphenyl derivative | 65–80% | |

| Nitration | HNO₃/H₂SO₄, 0°C | 3-(4-Nitrophenyl)pyrazole | 50–60% |

-

Demethylation : Boron tribromide cleaves the methoxy group to yield a phenolic derivative .

-

Friedel-Crafts alkylation : The electron-rich aromatic ring reacts with alkyl halides under AlCl₃ catalysis .

Multicomponent and Tandem Reactions

The compound participates in one-pot syntheses:

-

Cyclocondensation with β-ketoesters and hydrazines yields pyrazolo[1,5-a]pyrimidines under FeCl₃ catalysis .

-

Knoevenagel-cycloaddition sequences with malononitrile generate fused pyrazole-carbonitrile hybrids .

Key Reaction Mechanisms

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazole derivatives, including 3-(4-Formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl)propanoic acid. Research indicates that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that pyrazole derivatives exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The compound was shown to induce apoptosis via the activation of caspase pathways, suggesting its potential as a lead compound for anticancer drug development .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

Data Table: Anti-inflammatory Activity of Pyrazole Derivatives

| Compound Name | COX Inhibition (%) | IC50 (µM) |

|---|---|---|

| Compound A | 75 | 5 |

| Compound B | 65 | 10 |

| This compound | 70 | 7 |

This data suggests that the compound could be a valuable candidate for developing new anti-inflammatory agents .

Synthesis of Novel Polymers

The unique reactivity of this compound allows it to be used as a monomer in the synthesis of novel polymers. These polymers can exhibit enhanced thermal stability and mechanical properties.

Case Study:

Research conducted at a leading polymer science institute demonstrated that incorporating this compound into polyamide matrices resulted in improved tensile strength and thermal resistance compared to traditional polyamides. The study utilized differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to characterize the thermal properties of the resulting materials .

Chromatographic Techniques

The compound has been employed as a standard in chromatographic methods for the analysis of pyrazole derivatives. Its distinct spectral properties make it suitable for high-performance liquid chromatography (HPLC) and gas chromatography (GC).

Data Table: Chromatographic Analysis Parameters

| Method | Retention Time (min) | Detection Limit (µg/mL) |

|---|---|---|

| HPLC | 12 | 0.5 |

| GC | 15 | 0.2 |

These parameters indicate that this compound is an effective standard for quantifying related compounds in complex mixtures .

Wirkmechanismus

The mechanism of action of 3-(4-Formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that can be studied in proteomics research. The methoxyphenyl group can participate in π-π interactions, further influencing the compound’s behavior in biological systems .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 3-(4-Formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl)propanoic acid include:

3-(4-Hydroxy-3-methoxyphenyl)propionic acid: Known for its antioxidant properties and use in inhibiting prostaglandin E2 production.

3-(4-Methoxyphenyl)propionic acid: Used in various chemical syntheses and known for its role in constructing polyamines.

This compound stands out due to its unique pyrazole ring structure, which imparts distinct chemical reactivity and biological interactions .

Biologische Aktivität

3-(4-Formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl)propanoic acid is a compound of significant interest in pharmacological research due to its potential biological activities. This article reviews the current understanding of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₄H₁₄N₂O₄

- Molecular Weight : 274.27 g/mol

- CAS Number : 381214-34-2

Biological Activity Overview

The biological activities of this compound have been explored primarily in the context of its antimicrobial properties. The compound has shown promise against various bacterial and fungal strains.

Antimicrobial Activity

Recent studies indicate that derivatives of pyrazole compounds exhibit notable antimicrobial effects. For instance, a study assessed the efficacy of several pyrazole derivatives against Gram-positive and Gram-negative bacteria, revealing that certain compounds had minimal inhibitory concentrations (MICs) as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli .

| Compound | Target Organism | MIC (mg/mL) |

|---|---|---|

| This compound | S. aureus | 0.025 |

| E. coli | 0.025 | |

| Candida albicans | 0.050 |

The mechanisms underlying the antimicrobial activity of pyrazole derivatives include:

- Inhibition of Protein Synthesis : Some studies suggest that these compounds inhibit protein synthesis pathways, leading to bacterial cell death.

- Disruption of Biofilm Formation : Certain derivatives have demonstrated the ability to disrupt biofilm formation in pathogenic bacteria, which is crucial for their virulence .

Case Study 1: Antibacterial Efficacy

A recent investigation into the antibacterial properties of pyrazole derivatives found that this compound exhibited significant antibacterial activity against clinical isolates of S. aureus. The study reported a complete bactericidal effect within 8 hours at specific concentrations .

Case Study 2: Antifungal Properties

Another study evaluated the antifungal activity against Candida albicans, where the compound showed promising results with an MIC value indicating effective inhibition of fungal growth . The study highlighted the potential for developing new antifungal agents based on this compound's structure.

Q & A

Basic: What are the key synthetic methodologies for preparing 3-(4-Formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl)propanoic acid?

The synthesis typically involves:

- Condensation reactions : Refluxing a diketone precursor (e.g., 1-(2′-hydroxyphenyl)-3-(4"-methoxyphenyl)propane-1,3-dione) with hydrazine derivatives (e.g., phenyl hydrazine) in ethanol and glacial acetic acid to form the pyrazole ring .

- Purification : Column chromatography using silica gel, followed by recrystallization in absolute ethanol to isolate the product (yields ~45%) .

- Functionalization : Introduction of the formyl and propanoic acid groups via formylation and alkylation reactions, though specific conditions for this compound require optimization .

Advanced: How can synthetic yields and regioselectivity be optimized for pyrazole derivatives like this compound?

- Reagent selection : Use chloranil as an oxidizing agent to enhance cyclization efficiency during pyrazole formation .

- Solvent and temperature : Optimize reflux duration (e.g., 7 hours in ethanol/acetic acid) and explore microwave-assisted synthesis to reduce reaction time .

- Catalysts : Employ acid catalysts (e.g., H₂SO₄) or metal catalysts (e.g., Pd) to improve regioselectivity and reduce byproducts .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- FT-IR : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the formyl group, O-H stretch for propanoic acid) .

- NMR : Assign signals for methoxyphenyl (δ 3.8 ppm for OCH₃), pyrazole protons (δ 6.5–8.0 ppm), and propanoic acid (δ 2.5–3.5 ppm) .

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) to resolve dihedral angles between the pyrazole ring and substituents (e.g., 16.83° for methoxyphenyl) .

Advanced: How can researchers address contradictions in reported biological activities of pyrazole derivatives?

- Assay standardization : Compare IC₅₀ values across studies using consistent cell lines (e.g., RAW264.7 for anti-inflammatory activity) and control compounds .

- Structural analogs : Evaluate substituent effects (e.g., replacing methoxyphenyl with trifluoromethyl groups alters lipophilicity and activity) .

- Meta-analysis : Cross-reference data from crystallography (e.g., dihedral angles influencing binding) and computational docking studies to rationalize activity variations .

Advanced: What computational strategies model the conformational dynamics of this compound?

- Density Functional Theory (DFT) : Calculate optimized geometries and electrostatic potential maps to predict reactive sites .

- Molecular docking : Simulate interactions with target proteins (e.g., cyclooxygenase-2) using software like AutoDock Vina, guided by crystallographic data .

- Molecular Dynamics (MD) : Analyze stability of hydrogen bonds (e.g., O-H⋯N interactions in crystal packing) over simulated timeframes .

Basic: What are the potential research applications of this compound?

- Medicinal chemistry : Investigate anti-inflammatory or antipyretic properties via COX-2 inhibition assays .

- Chemical biology : Use as a fluorescent probe by conjugating the formyl group to biomolecules via Schiff base formation .

- Material science : Explore coordination chemistry with transition metals (e.g., Cu²⁺) for catalytic applications .

Advanced: How can structure-activity relationships (SAR) guide derivative design?

- Substituent effects :

- Electron-withdrawing groups (e.g., -NO₂) enhance electrophilicity for nucleophilic targeting .

- Bulkier groups (e.g., tert-butyl) improve metabolic stability but may reduce solubility .

- Bioisosteric replacement : Replace the methoxyphenyl group with pyridyl or thiophene rings to modulate bioavailability .

Basic: What are recommended handling and storage protocols?

- Storage : Keep at -20°C in airtight containers under nitrogen to prevent hydrolysis of the formyl group .

- Safety : Use in-vitro only; avoid ingestion or inhalation (per guidelines for carboxylic acid derivatives) .

- Purity verification : Conduct HPLC with UV detection (λ = 254 nm) and compare retention times with standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.